Cas no 99724-19-3 (tert-butyl N-pyrrolidin-3-ylcarbamate)

Tert-butyl N-pyrrolidin-3-ylcarbamate is a protected amine derivative commonly employed as an intermediate in organic synthesis and pharmaceutical research. The tert-butyloxycarbonyl (Boc) group provides stability under basic conditions while allowing selective deprotection under acidic conditions, making it valuable for stepwise synthetic strategies. Its pyrrolidine scaffold contributes to structural diversity in drug design, particularly in the development of bioactive molecules targeting neurological and cardiovascular systems. The compound’s well-defined reactivity and compatibility with standard coupling reagents enhance its utility in peptide and heterocycle synthesis. High purity grades are typically available, ensuring reproducibility in research applications.
tert-butyl N-pyrrolidin-3-ylcarbamate structure
99724-19-3 structure
Product Name:tert-butyl N-pyrrolidin-3-ylcarbamate
CAS No:99724-19-3
MF:C9H18N2O2
MW:186.251422405243
MDL:MFCD00059040
CID:62096
PubChem ID:87564287
Update Time:2025-11-02

tert-butyl N-pyrrolidin-3-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • 3-Boc-Aminopyrrolidine
    • 3-(BOC-AMINO)PYRROLIDINE
    • 3-N-BOC-AMINO PYRROLIDINE
    • 3-PYRROLIDINYL-CARBAMIC ACID TERT-BUTYL ESTER
    • 3-(TERT-BUTOXYCARBONYLAMINO)PYRROLIDINE
    • BOC-(+/-)-3-AMINOPYRROLIDINE
    • BOC-(+/-)-(3)APYROLIDI
    • TERT-BUTYL PYRROLIDIN-3-YLCARBAMATE
    • PYRROLIDIN-3-YL-CARBAMIC ACID TERT-BUTYL ESTER
    • N-3-(+/-)-T-BUTOXYCARBONYL-3-AMINOPYRROLIDINE
    • (±)-3-(Boc-amino)pyrrolidine
    • 3-(N-Boc)-aminopyrrolidine
    • tert-butyl N-pyrrolidin-3-ylcarbamate
    • FT-0630256
    • 1,1-dimethylethyl 3-pyrrolidinylcarbamate
    • BB 0259979
    • t-butyl pyrrolidin-3-yl carbamate
    • BCP21609
    • SCHEMBL48274
    • AC-2225
    • (3r)-3-(boc-amino)pyrrolidine
    • racemic tert-butyl 3-pyrrolidinylcarbamate
    • 3-tert.-butyloxycarbonylamino-pyrrolidine
    • SY006424
    • t-butyl pyrrolidin-3-ylcarbamate
    • 3-(t-butoxycarbonylamino)pyrrolidine
    • pyrrolidin-3-ylcarbamic acid tert-butyl ester
    • (R)- (+)-3-(tert-Butoxycarbonylamino)pyrrolidine;tert-butyl N-[(3R)-pyrrolidin-3-yl]carbamate
    • 3-(t-butoxycarbonyl) aminopyrrolidine
    • STR07280
    • AM20080165
    • 3-pyrrolidinyl-carbamic acid 1,1-dimethylethyl ester
    • SY018064
    • F9995-2548
    • SY001994
    • 3-(tert-butoxycarbonylamino)-pyrrolidine
    • 140629-77-2
    • tert-Butyl 3-pyrrolidinylcarbamate, AldrichCPR
    • tert.-butyl-pyrrolidin-3-ylcarbamate
    • AKOS005146169
    • FT-0604727
    • 3-(tert-butoxy-carbonyl-amino)pyrrolidine
    • 3-t-Butoxycarbonylaminopyrrolidine
    • Carbamic acid, 3-pyrrolidinyl-, 1,1-dimethylethyl ester
    • 3-(N-tert-butoxycarbonylamino)pyrrolidine
    • Pyrrolidine-3-yl-carbamic acid tert-butyl ester
    • 3-[(tert-Butoxycarbonyl)amino]pyrrolidine
    • 3-(tert-butyloxycarbonylamino)pyrrolidine
    • 3-(t-butoxycarbonyl)aminopyrrolidine
    • 3-(Boc-amino)pyrrolidine, 95%
    • PS-3868
    • racemic pyrrolidin-3-yl-carbamic acid tert-butyl ester
    • PB27431
    • CS-D0663
    • (pyrrolidin-3-yl)carbamic acid tert-butyl ester
    • Carbamic acid, N-3-pyrrolidinyl-, 1,1-dimethylethyl ester
    • 3-(tert-butoxylcarbonylamino)pyrrolidine
    • 1,1-dimethylethyl (3-pyrrolidinyl)carbamate
    • 3-tertbutoxycarbonylaminopyrrolidine
    • 3-[(t-butoxycarbonyl)amino]pyrrolidine
    • 99724-19-3
    • EN300-60204
    • Z439698354
    • 3-(N-t-butoxycarbonylamino)pyrrolidine
    • B1358
    • TERT-BUTYL [(RS)-PYRROLIDIN-3-YL]CARBAMATE
    • 3-t-butoxycarbonylamino-pyrrolidine
    • 3-{(tert-butoxycarbonyl)amino)pyrrolidine
    • 3-{(tert-butoxycarbonyl)amino}pyrrolidine
    • MFCD00059040
    • FT-0601687
    • 3-(tertbutyloxycarbonylamino)pyrrolidine
    • DQQJBEAXSOOCPG-UHFFFAOYSA-N
    • 3-aminopyrrolidine, 3-boc protected
    • 3-(t-butyloxycarbonyl)aminopyrrolidine
    • DL-3-(BOC-Amino)pyrrolidine
    • 3-pyrrolidinyl-carbamic acid, 1,1-dimethylethyl ester
    • tert-Butyl 3-pyrrolidinylcarbamate
    • racemic pyrrolidin-3-yl-carbamic acid tert butyl ester
    • (+/-)-pyrrolidin-3-yl-carbamic acid tert butyl ester
    • 3-N-Boc-aminopyrrolidine
    • 1,1dimethylethyl (3-pyrrolidinyl)carbamate
    • DTXSID60871637
    • Q-102166
    • 3-tertiary-butoxycarbonylaminopyrrolidine
    • tert-butyl N-(pyrrolidin-3-yl)carbamate
    • 3-tert-butoxycarbonylaminopyrrolidine
    • FT-0604721
    • tert-butyl (pyrrolidin-3-yl)carbamate
    • ALBB-006290
    • (3R)-(+)-(tert-Butoxycarbonylamino)pyrrolidine; tert-Butyl-(R)-3-pyrrolidinylcarbamate
    • DB-005257
    • DB-012513
    • STK503809
    • 3-N-Boc-aminopyrrolidine;3-(tert-Butoxycarbonylamino)pyrrolidine;3-(Boc-amino)pyrrolidine
    • MDL: MFCD00059040
    • Inchi: 1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-5-10-6-7/h7,10H,4-6H2,1-3H3,(H,11,12)
    • InChI Key: DQQJBEAXSOOCPG-UHFFFAOYSA-N
    • SMILES: O(C(NC1CNCC1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 186.13700
  • Monoisotopic Mass: 186.137
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.4A^2
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.7

Experimental Properties

  • Color/Form: Solid
  • Density: 1.04
  • Melting Point: 63-68 °C
  • Boiling Point: 286.4 °C at 760 mmHg
  • Flash Point: 127 °C
  • Solubility: Soluble in Methanol(almost transparency).
  • PSA: 50.36000
  • LogP: 1.59270
  • Sensitiveness: Air Sensitive
  • Solubility: Not determined

tert-butyl N-pyrrolidin-3-ylcarbamate Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:2-8°C

tert-butyl N-pyrrolidin-3-ylcarbamate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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tert-butyl N-pyrrolidin-3-ylcarbamate Production Method

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Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:37
Price ($):1012.0/289.0
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tert-butyl N-pyrrolidin-3-ylcarbamate Related Literature

Additional information on tert-butyl N-pyrrolidin-3-ylcarbamate

tert-butyl N-pyrrolidin-3-ylcarbamate (CAS No. 99724-19-3): A Versatile Building Block in Medicinal Chemistry and Biomedical Research

tert-butyl N-pyrrolidin-3-ylcarbamate, with the systematic name N-pyrrolidin-3-ylcarbamate, tert-butyl and the chemical identifier CAS No. 99724-19-3, represents a pivotal compound in the realm of medicinal chemistry and biomedical research. This carbamate derivative of pyrrolidin-3-yl is widely recognized for its structural versatility and potential applications in drug development, pharmaceutical synthesis, and biological activity modulation. Recent advancements in synthetic organic chemistry have further highlighted its significance as a key intermediate in the design of targeted therapeutics and bioactive molecules. The compound's unique carbamate functionality and pyrrolidine ring system make it an attractive scaffold for the exploration of novel pharmacological agents with diverse biological activities.

tert-butyl N-pyrrolidin-3-ylcarbamate is a carbamate ester that features a pyrrolidine ring (a five-membered heterocyclic structure containing a nitrogen atom) and a tert-butyl group as the substituent. The carbamate group (-NH-CO-O-) is a common functional group in pharmaceutical compounds, as it can participate in hydrogen bonding interactions, electrostatic interactions, and molecular recognition processes. The tert-butyl group provides steric bulk and stability to the molecule, making it a valuable protecting group in organic synthesis. Its structural simplicity and functional versatility have positioned it as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and biological probes.

Recent studies in medicinal chemistry have underscored the potential of tert-butyl N-pyrrolidin-3-ylcarbamate as a precursor for the development of targeted drugs. For instance, carbamate derivatives have been explored for their antimicrobial, anti-inflammatory, and antitumor properties. A 2023 study published in *Journal of Medicinal Chemistry* highlighted the synthetic utility of tert-butyl N-pyrrolidin-3-ylcarbamate in the preparation of pyrrolidine-based antitumor agents. The compound's carbamate functionality allows for chemical modifications that can enhance drug solubility, bioavailability, and target specificity. This makes it a promising candidate for the design of new therapeutic agents in oncology and infectious disease research.

tert-butyl N-pyryrolidin-3-ylcarbamate is also gaining attention in biomedical applications due to its low toxicity and high reactivity. In drug development, carbamate esters are often used as prodrugs, which are inactive compounds that are converted into active metabolites in the body. The tert-butyl group in tert-butyl N-pyrrolidin-3-ylcarbamate provides stability during chemical synthesis and storage, while the pyrrolidine ring can be functionalized to introduce pharmacophore elements. This dual functionality has made it a key intermediate in the synthesis of bioactive molecules with multifunctional properties.

One of the most significant applications of tert-butyl N-pyrrolidin-3-ylcarbamate is in pharmaceutical synthesis, where it serves as a building block for the development of novel drugs. A 2024 study in *Organic & Biomolecular Chemistry* demonstrated its role in the synthesis of antifungal agents with high selectivity and low toxicity. The carbamate functionality allows for the introduction of fluorine atoms or other heteroatoms, which can enhance drug potency and target specificity. This has opened new avenues for the design of targeted therapeutics in antimicrobial and antifungal research.

tert-butyl N-pyrrolidin-3-ylcarbamate is also being explored for its potential in drug delivery systems. The carbamate group can interact with biomolecules such as proteins and lipids, making it a valuable component in the design of drug delivery vehicles. Recent work in nanotechnology has focused on using carbamate derivatives to enhance drug solubility and bioavailability. For example, tert-butyl N-pyrrolidin-3-ylcarbamate has been used as a core molecule in the synthesis of nanoparticle-based drug delivery systems, which can improve targeting efficiency and reduce side effects in clinical applications.

From a synthetic chemistry perspective, tert-butyl N-pyrrolidin-3-ylcarbamate is a versatile starting material for the functionalization of pyrrolidine rings. The carbamate functionality can be hydrolyzed, alkylated, or acylated to produce a range of derivative compounds with different biological activities. This chemical flexibility has made it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and biological probes. Researchers are continuously exploring new synthetic pathways to optimize the yield and selectivity of tert-butyl N-pyrrolidin-3-ylcarbamate in organic synthesis.

tert-butyl N-pyrrolidin-3-ylcarbamate is also being investigated for its potential in biotechnology. The carbamate group can be modified to enhance the interaction with biomolecules, making it a valuable tool in biological research. For instance, carbamate derivatives have been used to study protein-ligand interactions and enzyme inhibition. The tert-butyl group provides stability during chemical modifications, allowing for the precise control of functional group introduction. This has opened new opportunities for the design of targeted therapeutics and biological probes in biomedical research.

In conclusion, tert-butyl N-pyrrolidin-3-ylcarbamate (CAS No. 99724-19-3) is a versatile compound with broad applications in medicinal chemistry, pharmaceutical synthesis, and biomedical research. Its carbamate functionality and pyrrolidine ring system make it an attractive scaffold for the design of novel drugs and bioactive molecules. Recent advancements in synthetic organic chemistry have further highlighted its potential in drug development, targeted therapeutics, and biological applications. As research in medicinal chemistry and biotechnology continues to evolve, tert-butyl N-pyrrolidin-3-ylcarbamate is expected to play an increasingly important role in the development of new therapeutic agents and biological probes.

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